1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
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Overview
Description
Preparation Methods
One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethylating agents under specific reaction conditions . Industrial production methods may involve the use of scalable and efficient catalytic processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be compared with other similar compounds, such as:
Difluoromethyl pyrazole derivatives: These compounds also contain the difluoromethyl group and have shown significant biological activities.
N-difluoromethyl amides: These compounds are used as building blocks for the synthesis of various functionalized amides and have unique chemical properties.
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)13-8-4-2-1-3-7(8)5-6-9(13)14/h5-6,10H,1-4H2 |
InChI Key |
OJXBXQVYGLXMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=O)N2C(F)F |
Origin of Product |
United States |
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